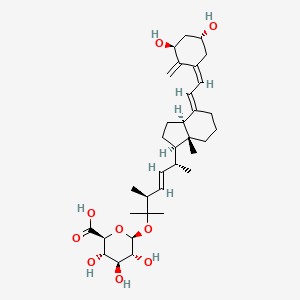
1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide involves multiple steps, starting from ergocalciferol. The hydroxylation at the 1alpha and 25 positions is achieved through enzymatic or chemical methods. The glucuronidation at the 25 position is typically carried out using glucuronic acid derivatives under acidic or enzymatic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: 1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols from ketones or aldehydes.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: The compound is studied for its role in regulating calcium homeostasis and immune function.
Industry: The compound is used in the development of dietary supplements and fortified foods.
Mécanisme D'action
1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide exerts its effects by binding to the Vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with Vitamin D response elements in the DNA, leading to the modulation of gene transcription. This process affects various molecular targets and pathways involved in calcium absorption, immune response, and cell proliferation .
Comparaison Avec Des Composés Similaires
1alpha,25-Dihydroxy Vitamin D3:
25-Hydroxy Vitamin D2: This is a precursor to 1alpha,25-Dihydroxy Vitamin D2 and is hydroxylated in the liver to form the active compound.
25-Hydroxy Vitamin D3: Similar to its D2 counterpart, this compound is a precursor to 1alpha,25-Dihydroxy Vitamin D3.
Uniqueness: 1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and facilitates its excretion from the body. This modification also affects its biological activity and metabolism compared to other Vitamin D metabolites .
Propriétés
Formule moléculaire |
C34H52O9 |
|---|---|
Poids moléculaire |
604.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H52O9/c1-18(9-10-19(2)33(4,5)43-32-29(39)27(37)28(38)30(42-32)31(40)41)24-13-14-25-21(8-7-15-34(24,25)6)11-12-22-16-23(35)17-26(36)20(22)3/h9-12,18-19,23-30,32,35-39H,3,7-8,13-17H2,1-2,4-6H3,(H,40,41)/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,27+,28+,29-,30+,32+,34-/m1/s1 |
Clé InChI |
JFUGXRPHLPUJKY-VWOVJVEUSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
SMILES canonique |
CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)

![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)

![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)


![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)

![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)




